molecular formula C13H12ClNO B018685 3-(3-Chlorophenylethyl)pyridine N-Oxide CAS No. 31255-47-7

3-(3-Chlorophenylethyl)pyridine N-Oxide

Cat. No. B018685
CAS RN: 31255-47-7
M. Wt: 233.69 g/mol
InChI Key: ZELCJWGXNLFDPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine N-oxides typically involves the oxidation of pyridine derivatives. For example, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized through a Ritter synthesis, followed by oxidation to yield the pyridine-N-oxide derivative, indicating a general approach to synthesizing N-oxide derivatives from pyridine bases (Binyamin et al., 2006).

Molecular Structure Analysis

The molecular structure of pyridine N-oxides has been explored through methods such as gas phase electron diffraction, revealing precise bond distances and angles that contribute to the understanding of their three-dimensional conformations. For instance, specific internuclear distances and bond angles were determined for pyridine-N-oxide, providing insight into the geometry of the molecule (Chiang, 1974).

Chemical Reactions and Properties

Pyridine N-oxides participate in various chemical reactions, including the formation of complexes with other molecules. For example, pyridine N-oxides form hydrogen-bonded complexes with pentachlorophenol, indicating their ability to act as hydrogen bond acceptors (Dega‐Szafran et al., 1997).

Physical Properties Analysis

The physical properties of pyridine N-oxides, such as solubility, melting points, and boiling points, can be inferred from their molecular structures and interactions. Although specific data for "3-(3-Chlorophenylethyl)pyridine N-Oxide" was not found, pyridine N-oxides generally exhibit properties that are influenced by their ability to form hydrogen bonds and their polar nature.

Chemical Properties Analysis

Chemical properties, including reactivity towards electrophiles, nucleophiles, and oxidizing agents, can be characterized by studying the reactions pyridine N-oxides undergo. For instance, the reactivity of pyridine N-oxides with different reagents indicates their versatility in organic synthesis and coordination chemistry, as demonstrated by their ability to coordinate with lanthanides (Binyamin et al., 2006).

properties

IUPAC Name

3-[2-(3-chlorophenyl)ethyl]-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15(16)10-12/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCJWGXNLFDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618470
Record name 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenylethyl)pyridine N-Oxide

CAS RN

31255-47-7
Record name 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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